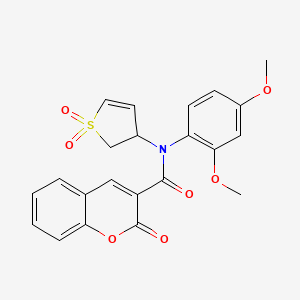

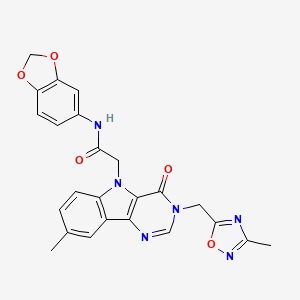

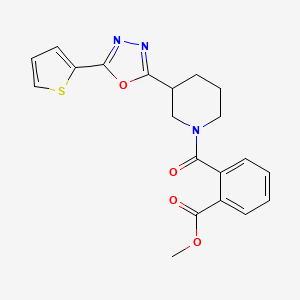

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of 4H-chromene-3-carboxamide, a class of compounds known for their biological activities. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives often exhibit a range of biological activities, including antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of 4H-chromene-3-carboxamide derivatives can be achieved through various methods. One approach is a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) . Another method employs a one-pot reaction between salicylaldehydes, substituted acetoacetanilides, and indoles in methanol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . Additionally, a one-pot three-step method using 4-cyanobuta-1,3-dienolate salts has been developed for the synthesis of related chromene derivatives .

Molecular Structure Analysis

The molecular structure of 4H-chromene-3-carboxamide derivatives has been characterized by various spectroscopic methods, including NMR, HR-MS, and UV-Vis spectroscopy . The crystal structures of related compounds have been determined, revealing an anti-rotamer conformation about the C-N bond and variations in the orientation of the amide O atom relative to the pyran ring O atom .

Chemical Reactions Analysis

The chromene derivatives are synthesized through reactions such as Knoevenagel condensation followed by Michael addition or nucleophilic substitution processes . The presence of functional groups on the chromene core can influence the reactivity and the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-chromene-3-carboxamide derivatives include solvatochromic behavior, which is the change in color with the polarity of the solvent . This property is significant for applications in dye-sensitized solar cells and molecular sensors. The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising activity compared to standard antibiotics . Antioxidant activities have also been reported, with certain derivatives exhibiting strong activity in in vitro assays .

Applications De Recherche Scientifique

Synthesis and Characterization

Chromene derivatives, including those with dimethoxyphenyl and thiophenyl groups, are often synthesized for their potential biological activities. Studies focus on the synthesis methodologies, characterizing their chemical structures through various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the work by Chen, Ye, and Hu (2012) detailed the synthesis and characterization of complex chromene derivatives, providing foundational knowledge for understanding their chemical properties and potential applications (Xiaodong Chen, Jiao Ye, A. Hu, 2012).

Antimicrobial and Antioxidant Activities

Many chromene derivatives are evaluated for their antimicrobial and antioxidant properties. The synthesis of novel chromene compounds and their evaluation against a variety of microbial strains or oxidative stress models offer insights into their potential therapeutic applications. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized chromene-based compounds for antimicrobial evaluation and docking studies, revealing their bioactive potential (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Anticancer Activity

Research also extends to exploring the anticancer activities of chromene derivatives. These studies aim to identify compounds with potent activity against various cancer cell lines, contributing to the development of new anticancer agents. For example, compounds with chromene cores have been synthesized and tested for their efficacy in inhibiting cancer cell growth, indicating the potential for these molecules to serve as leads for anticancer drug development.

Photochromic Properties

Chromenes exhibit unique photochromic properties, making them subjects of research in materials science, particularly for applications in photophysics and photochemistry. Investigations into the photochromic behavior of chromene crystals, as studied by Hobley et al. (2000), demonstrate their potential in developing optical storage materials and switches (J. Hobley et al., 2000).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7S/c1-28-16-7-8-18(20(12-16)29-2)23(15-9-10-31(26,27)13-15)21(24)17-11-14-5-3-4-6-19(14)30-22(17)25/h3-12,15H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAQMVFQPWVJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

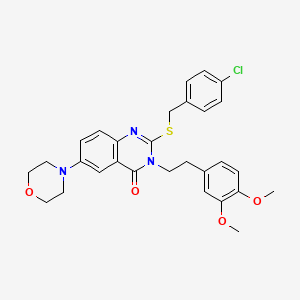

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

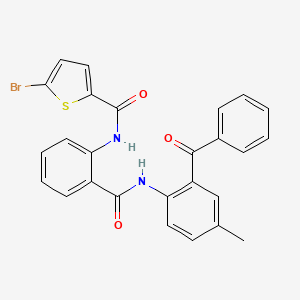

![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

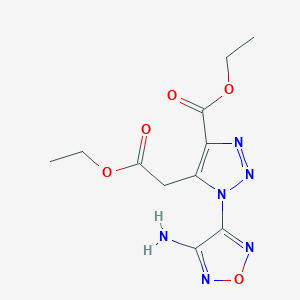

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)